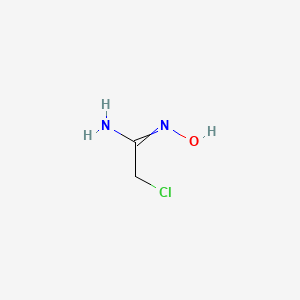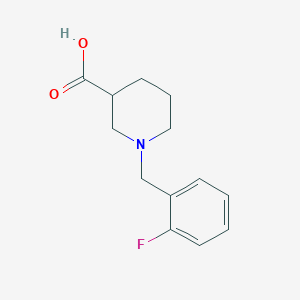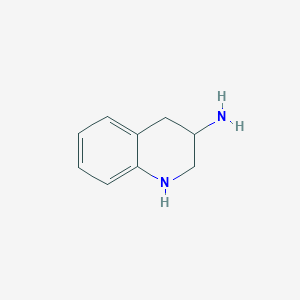
(1Z)-2-chloro-N'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1Z)-2-chloro-N'-hydroxyethanimidamide is an organic compound with the molecular formula C2H5ClN2O It is a derivative of chloroacetamide, where the amide group is replaced by an amidoxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (1Z)-2-chloro-N'-hydroxyethanimidamide can be synthesized through the reaction of chloroacetonitrile with hydroxylamine hydrochloride in the presence of sodium carbonate. The reaction is typically carried out in an aqueous medium at low temperatures (0°C) to ensure high yield and purity. The reaction proceeds as follows: [ \text{ClCH}_2\text{CN} + \text{NH}_2\text{OH} \cdot \text{HCl} + \text{Na}_2\text{CO}_3 \rightarrow \text{ClCH}_2\text{C}(=NOH)\text{NH}_2 + \text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ] The resultant slurry is filtered, washed with cold water, and dried to yield chloroacetamidoxime .
Industrial Production Methods: While specific industrial production methods for chloroacetamidoxime are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1Z)-2-chloro-N'-hydroxyethanimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The oxime group can be oxidized or reduced under specific conditions.
Cyclization Reactions: this compound can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted amidoximes.
Oxidation Reactions: Products include nitroso compounds.
Reduction Reactions: Products include amines or hydroxylamines.
Wissenschaftliche Forschungsanwendungen
(1Z)-2-chloro-N'-hydroxyethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of chloroacetamidoxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives .
Vergleich Mit ähnlichen Verbindungen
- Fluoroacetamidoxime
- Bromoacetamidoxime
- Iodoacetamidoxime
Comparison: (1Z)-2-chloro-N'-hydroxyethanimidamide is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its fluoro, bromo, and iodo counterparts. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C2H5ClN2O |
|---|---|
Molekulargewicht |
108.53 g/mol |
IUPAC-Name |
2-chloro-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H5ClN2O/c3-1-2(4)5-6/h6H,1H2,(H2,4,5) |
InChI-Schlüssel |
XCARGDPHZYJCMU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=NO)N)Cl |
Piktogramme |
Corrosive; Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Methylpropyl)sulfanyl]benzoic acid](/img/structure/B1350959.png)




![(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetic acid](/img/structure/B1350973.png)
